![molecular formula C12H12N2O2S B189664 Ethyl 2-amino-4-phenylthiazole-5-carboxylate CAS No. 64399-23-1](/img/structure/B189664.png)
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2S . It has an average mass of 248.301 Da and a monoisotopic mass of 248.061951 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.3±0.1 g/cm³, a boiling point of 449.1±33.0 °C at 760 mmHg, and a flash point of 225.4±25.4 °C . The compound has a molar refractivity of 68.0±0.3 cm³, a polar surface area of 93 Ų, and a molar volume of 194.1±3.0 cm³ .Scientific Research Applications
Antimicrobial Activities : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their antimicrobial activities against strains of bacteria and fungi. These derivatives were synthesized and their structures confirmed by various spectral techniques. The study also involved structure-activity relationship analysis using 3D-QSAR (Desai, Bhatt, & Joshi, 2019).
Efficient Synthesis Methods : A one-pot synthesis method for creating ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available materials has been described, offering a more efficient approach compared to traditional two-step reactions (Meng, Wang, Zheng, Dou, & Guo, 2014).
Solvatochromic Behavior and Tautomeric Structures : The solvatochromic behavior and tautomeric structures of bis-heterocyclic monoazo dyes based on thiophene rings, including derivatives of ethyl 2-aminothiazoles, have been evaluated (Karcı & Karcı, 2012).
Analog Synthesis for Biological Applications : Various analogs of ethyl 2-aminothiazoles have been synthesized for potential biological applications. For example, ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs were created for potential use in medicinal chemistry (Boy & Guernon, 2005).
Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. These compounds showed promising activity against various tests and were evaluated for their in vitro antituberculosis activity (Jeankumar et al., 2013).
Antileukemic Activity : Complexes of Ru(III) with ethyl 2-amino-4-phenyl-5-thiazolecarboxylate have been prepared and shown significant antileukemic activity on various human cells. These complexes have been suggested for further pharmacological and toxicological evaluation due to their promising antineoplastic potential (Nikolova et al., 2004).
Synthesis and Application in Dyeing : Ethyl 3-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate and its derivatives have been synthesized for the preparation of a range of azo disperse dyes. These dyes were studied for their color and constitution relationship and applied on polyester fabric, demonstrating their utility in the textile industry (Pawar et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been suggested to act as potential inhibitors in biological assays .
Mode of Action
It’s possible that it interacts with its targets, leading to changes in their function
Biochemical Pathways
Related compounds have shown cytotoxicity towards cancer cell lines , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
Related compounds have demonstrated cytotoxic effects on cancer cell lines , suggesting potential anti-cancer activity.
properties
IUPAC Name |
ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXFXOHCUEEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214643 | |
Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64399-23-1 | |
Record name | Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64399-23-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Amino-4-phenylthiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL78BU2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Ethyl 2-amino-4-phenylthiazole-5-carboxylate?
A1: this compound is an organic compound characterized by a thiazole ring core. This structure is substituted at various positions, contributing to its specific properties. The molecule exhibits a dihedral angle of 42.41° between the phenyl and thiazole rings . This spatial arrangement influences its interactions with other molecules and contributes to its overall activity.
Q2: How does this compound interact with other molecules?
A2: The molecular structure of this compound allows it to form dimers through N—H⋯N hydrogen bonding interactions . These dimers further interact via N—H⋯O hydrogen bonds, creating a network structure . This ability to form hydrogen bonds suggests potential for interactions with biological targets, such as proteins or enzymes.
Q3: What is the research focus regarding this compound derivatives?
A3: Research on this compound derivatives, specifically carboxamides , centers around their potential as adenosine A2A receptor antagonists . This area of research explores optimizing these derivatives through hit-to-lead optimization processes to enhance their effectiveness and specificity in targeting the adenosine A2A receptor.
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